3-(3-fluorophenyl)-6-{[1-(1-methyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine
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Overview
Description
3-(3-fluorophenyl)-6-{[1-(1-methyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine is a complex organic compound that features a pyridazine ring substituted with a fluorophenyl group and a methoxy group linked to a pyrrolidinyl-pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-fluorophenyl)-6-{[1-(1-methyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine typically involves multiple steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction using a fluorophenyl boronic acid and a halogenated pyridazine intermediate.
Attachment of the Pyrrolidinyl-Pyrazole Moiety: This step involves the formation of the pyrazole ring through cyclization reactions, followed by the attachment of the pyrrolidinyl group via nucleophilic substitution or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridazine ring or the pyrazole moiety.
Reduction: Reduction reactions can target the nitrogens in the pyridazine or pyrazole rings.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, while the methoxy group can undergo nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Oxidized derivatives of the pyridazine or pyrazole rings.
Reduction: Reduced forms of the nitrogen-containing rings.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(3-fluorophenyl)-6-{[1-(1-methyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe to study various biochemical pathways and mechanisms.
Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-(3-fluorophenyl)-6-{[1-(1-methyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and the pyridazine ring are key structural features that enable the compound to bind to its targets with high affinity. The methoxy group and the pyrrolidinyl-pyrazole moiety contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-(4-fluorophenyl)-1H-pyrazole derivatives: These compounds share the fluorophenyl and pyrazole features but lack the pyridazine ring.
Pyridazine derivatives: Compounds with similar pyridazine cores but different substituents.
Pyrrolidinyl-pyrazole compounds: These share the pyrrolidinyl-pyrazole moiety but differ in other structural aspects.
Uniqueness
3-(3-fluorophenyl)-6-{[1-(1-methyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine is unique due to its combination of a fluorophenyl group, a pyridazine ring, and a pyrrolidinyl-pyrazole moiety. This unique structure imparts specific biological activities and chemical properties that are not found in other similar compounds.
Properties
Molecular Formula |
C20H20FN5O2 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
[3-[[6-(3-fluorophenyl)pyridazin-3-yl]oxymethyl]pyrrolidin-1-yl]-(1-methylpyrazol-4-yl)methanone |
InChI |
InChI=1S/C20H20FN5O2/c1-25-12-16(10-22-25)20(27)26-8-7-14(11-26)13-28-19-6-5-18(23-24-19)15-3-2-4-17(21)9-15/h2-6,9-10,12,14H,7-8,11,13H2,1H3 |
InChI Key |
LBKUWZPQYFQRDZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C(=O)N2CCC(C2)COC3=NN=C(C=C3)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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